molecular formula C14H15ClF4N2O B4804963 1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]butan-1-one

1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]butan-1-one

Cat. No.: B4804963
M. Wt: 338.73 g/mol
InChI Key: IWWCIBLUAOZPNK-UHFFFAOYSA-N
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Description

1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]butan-1-one is a synthetic compound that features a piperazine ring substituted with a chlorotetrafluorophenyl group and a butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]butan-1-one typically involves the reaction of 4-chloro-2,3,5,6-tetrafluoroaniline with piperazine under specific conditions to form the intermediate, which is then reacted with butanone. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon or other transition metal catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common to achieve high purity levels required for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]butan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, acetonitrile.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]butan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]butan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chloro-2,3,5,6-tetrafluorophenyl)-4-(2-furoyl)piperazine
  • N-{[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]carbonothioyl}-4-methoxybenzamide
  • 2,3,5,6-Tetrafluorophenol

Uniqueness

1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]butan-1-one is unique due to its specific combination of a piperazine ring with a chlorotetrafluorophenyl group and a butanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-[4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClF4N2O/c1-2-3-8(22)20-4-6-21(7-5-20)14-12(18)10(16)9(15)11(17)13(14)19/h2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWCIBLUAOZPNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=C(C(=C(C(=C2F)F)Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClF4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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